3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
Description
The compound 3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one (hereafter referred to as the "target compound") is a heterocyclic small molecule featuring:
- A benzo[d]isoxazole moiety linked via an acetyl group to a piperidine ring.
- A piperidin-4-ylmethyl substituent bridging to a 1,2,4-triazol-5-one core.
- A thiophen-2-yl group at the 4-position of the triazolone ring.
Properties
IUPAC Name |
3-[[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c27-19(13-16-15-4-1-2-5-17(15)29-24-16)25-9-7-14(8-10-25)12-18-22-23-21(28)26(18)20-6-3-11-30-20/h1-6,11,14H,7-10,12-13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLIVCAAYDSWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure combines multiple pharmacophores, which may contribute to various therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.427 g/mol. The compound features a benzo[d]isoxazole moiety, a piperidine ring, and a triazole core, which are known for their diverse biological activities.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of benzo[d]isoxazole and piperidine possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains and fungi .
- Anti-inflammatory Effects : The incorporation of the thiophene group may enhance anti-inflammatory activity. Compounds containing thiophene have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- CNS Activity : The piperidine component suggests potential central nervous system (CNS) activity. Piperidine derivatives have been explored for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The benzo[d]isoxazole moiety is known to interact with enzyme active sites, potentially inhibiting their activity. This could be particularly relevant in the context of anti-inflammatory pathways where COX inhibition is desired.
- Receptor Modulation : The triazole core may engage with various receptors in the CNS, modulating neurotransmitter release and influencing neuronal signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of piperidine derivatives demonstrated that compounds structurally related to our target compound exhibited significant inhibition against strains such as Xanthomonas axonopodis and Ralstonia solanacearum. These findings suggest that our compound could similarly possess antimicrobial properties .
Case Study 2: Anti-inflammatory Potential
In vitro assays showed that compounds with similar structural motifs had IC50 values in the range of 0.52–22.25 μM against COX enzymes. The potential for our compound to act as a selective COX-II inhibitor aligns with these findings, indicating it could be developed further for anti-inflammatory applications .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.427 g/mol |
| Antimicrobial Activity | Significant against various bacterial strains |
| Anti-inflammatory Action | Potential COX-II inhibition |
| CNS Activity | Possible modulation of neurotransmitter systems |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole rings. For instance, derivatives similar to 3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one have shown significant antibacterial and antifungal activities against various pathogens . The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.
Anticancer Potential
Research has indicated that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The incorporation of heterocyclic systems like thiophene and benzo[d]isoxazole may enhance these effects due to their ability to interact with DNA or inhibit specific enzymes involved in cancer progression . Studies have reported that similar compounds demonstrated cytotoxic effects on different cancer cell lines.
Neuropharmacological Effects
Compounds with piperidine structures have been investigated for their neuropharmacological effects, including potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of triazole derivatives and evaluated their antimicrobial activity using standard protocols. Among them, a compound structurally related to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria . The results suggested that modifications in the substituents could enhance efficacy.
Case Study 2: Anticancer Activity Assessment
Another research effort focused on evaluating the anticancer properties of triazole derivatives. The study revealed that certain compounds displayed selective cytotoxicity against human cancer cell lines while sparing normal cells. The underlying mechanism involved cell cycle arrest and induction of apoptosis . This positions similar compounds as promising candidates for further development.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazol-5-one core participates in nucleophilic substitution and coordination chemistry. Key reactions include:
-
Alkylation/Acylation : The triazole NH group undergoes alkylation with propargyl bromide under basic conditions (K₂CO₃, DMF) to form N-substituted derivatives, as seen in analogous syntheses .
-
Click Chemistry : The triazole ring can act as a ligand in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling bioconjugation or polymer grafting .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| N-Alkylation | Propargyl bromide, K₂CO₃, DMF, 30°C | N-propargyl triazole | |
| Coordination | CuSO₄, sodium ascorbate, tBuOH/H₂O | Metal-ligand complexes |
Benzoisoxazole Reactivity
The benzo[d]isoxazole moiety undergoes ring-opening and electrophilic substitution:
-
Acid/Base Hydrolysis : Cleavage of the isoxazole ring occurs under strongly acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, yielding substituted benzamides or nitriles .
-
Electrophilic Aromatic Substitution : Nitration or sulfonation occurs at the electron-rich isoxazole ring, typically at the 5-position .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Ring-opening | 6M HCl, reflux, 6h | 2-(Piperidin-4-yl)acetamide | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-Nitrobenzoisoxazole derivative |
Piperidine and Acetyl Group Modifications
The piperidine ring and acetyl linker enable further functionalization:
-
N-Acylation : Reaction with chloroacetyl chloride forms carboxamide derivatives, as demonstrated in analogous piperidine-thiosemicarbazide syntheses .
-
Mannich Reactions : The piperidine NH participates in Mannich condensations with formaldehyde and amines to yield tertiary amines .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| N-Acylation | Chloroacetyl chloride, MeOH, reflux | Chloroacetamide derivative | |
| Mannich Reaction | Formaldehyde, morpholine, EtOH | Tertiary amine analog |
Thiophene Reactivity
The thiophen-2-yl group undergoes electrophilic substitution:
-
Sulfonation : Concentrated H₂SO₄ at 50°C introduces sulfonic acid groups at the 5-position .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids occurs under Pd(PPh₃)₄ catalysis .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Sulfonation | H₂SO₄, 50°C, 3h | Thiophene-5-sulfonic acid derivative | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-substituted analog |
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (254 nm) induces cleavage of the triazole-thiophene bond, forming benzoisoxazole and piperidine fragments.
-
Oxidative Stability : The thiophene ring is susceptible to oxidation with H₂O₂, yielding sulfoxide or sulfone derivatives .
Key Research Findings
-
The triazole-thiophene linkage is a structural vulnerability under UV light, necessitating dark storage for stability.
-
Copper coordination at the triazole nitrogen enhances catalytic activity in oxidation reactions .
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Piperidine N-acylation improves solubility in polar aprotic solvents (e.g., DMSO, DMF) .
This compound’s multifunctional architecture enables tailored modifications for pharmacological optimization, though its stability under acidic/UV conditions requires careful handling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Analysis
The target compound’s uniqueness lies in its combination of benzoisoxazole , thiophene , and triazolone groups. Below is a comparison with structurally related compounds from the evidence:
Table 1: Substituent Comparison and Hypothesized Effects
Key Observations:
Piperidine Substituents : The benzoisoxazole-acetyl group in the target compound differs from simpler arylacetyl groups (e.g., 3-methylphenyl in ). Benzoisoxazole’s fused oxygen-nitrogen heterocycle may enhance hydrogen bonding or rigidity compared to purely aromatic substituents.
Triazolone vs. Triazole-Thiol : The triazolone core in the target compound (a ketone-containing triazole) contrasts with thiol-substituted triazoles (e.g., in ), which are more reactive but less stable under oxidative conditions.
Thiophen-2-yl vs. Phenyl: The thiophene substituent at the triazolone’s 4-position may confer higher electron-richness and solubility in nonpolar environments compared to phenyl groups (common in ).
Hypothetical Pharmacological Implications
- Benzoisoxazole derivatives are often associated with central nervous system (CNS) activity due to their ability to cross the blood-brain barrier.
- Thiophene-containing compounds (e.g., antitumor agents) may exhibit improved metabolic stability over furan or phenyl analogs.
- Triazolones are frequently explored as kinase inhibitors or antimicrobial agents, with substituents modulating target selectivity .
Methodological Considerations
Structural analysis of similar compounds (e.g., Chakib et al. ) likely employed crystallographic tools like ORTEP-3 and WinGX (mentioned in ). These programs enable precise determination of bond lengths and angles, critical for understanding steric and electronic effects of substituents.
Q & A
Basic: What synthetic strategies are recommended for constructing the triazole-isoxazole-thiophene hybrid scaffold in this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the piperidine-acetyl-isoxazole intermediate. Key steps include:
- Coupling reactions : The benzo[d]isoxazole moiety is introduced via nucleophilic acyl substitution using 2-(benzo[d]isoxazol-3-yl)acetic acid and a piperidine derivative. Cs₂CO₃ in DMF is often used to activate the acetyl group .
- Triazole-thiophene assembly : The 1,2,4-triazol-5(4H)-one ring is synthesized via cyclization of thiosemicarbazide intermediates with thiophene-2-carboxylic acid derivatives under reflux in ethanol. Temperature control (70–80°C) is critical to avoid side reactions .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) ensures isolation of the target compound with >95% purity .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: the thiophene proton at δ 7.3–7.5 ppm, triazole C=O at ~165 ppm, and piperidine methylene protons at δ 3.1–3.4 ppm .
- X-ray diffraction : Single-crystal analysis confirms spatial arrangement, particularly the Z-configuration of the triazole-thiophene linkage. SHELX software is recommended for refining crystallographic data .
- Mass spectrometry : High-resolution ESI-MS (calculated [M+H]⁺: 452.15) validates molecular weight .
Advanced: How can researchers resolve discrepancies in reported biological activity data for similar triazole derivatives?
Answer:
Contradictions in IC₅₀ values or mechanism-of-action claims often arise from:
- Assay variability : Standardize protocols using the same cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., CHS-828 reference compound) .
- Structural analogs : Compare substituent effects. For example, replacing thiophene with furan reduces potency against HEPG-2 liver cancer cells by ~40%, highlighting the thiophene’s role in target binding .
- Statistical validation : Apply ANOVA to cytotoxicity data (p < 0.05) to distinguish significant trends from noise .
Advanced: What experimental design principles optimize the yield of the piperidine-isoxazole intermediate?
Answer:
Use Design of Experiments (DoE) to systematically assess variables:
- Factors : Catalyst loading (Cs₂CO₃: 1.2–2.0 eq), solvent polarity (DMF vs. DMSO), and reaction time (4–12 hrs).
- Response surface modeling : A central composite design (CCD) identified DMF with 1.5 eq Cs₂CO₃ at 8 hrs as optimal (yield: 82% ± 3%) .
- Contradiction note : Some studies report lower yields in DMSO due to sulfoxide side products; confirm via TLC monitoring .
Advanced: How can researchers elucidate the compound’s mechanism of action against enzyme targets?
Answer:
Combine in silico and in vitro approaches:
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The thiophene group shows π-π stacking with Tyr355, while the triazole forms hydrogen bonds with Arg120 .
- Enzyme inhibition assays : Measure IC₅₀ via fluorescence quenching (λₑₓ = 280 nm, λₑₘ = 340 nm) using recombinant enzymes. Pre-incubate compounds (30 min, 37°C) to assess time-dependent inhibition .
- Kinetic studies : Lineweaver-Burk plots reveal non-competitive inhibition (Km constant, Vmax decreases), suggesting allosteric binding .
Basic: What stability considerations are critical for handling this compound in biological assays?
Answer:
- pH sensitivity : The triazole ring hydrolyzes in acidic conditions (pH < 5). Store solutions in PBS (pH 7.4) at −20°C .
- Light exposure : The thiophene moiety is photosensitive; wrap vials in foil and use amber glassware .
- Freeze-thaw cycles : Limit to ≤3 cycles to prevent aggregation (confirmed via dynamic light scattering) .
Advanced: How should researchers address low reproducibility in crystallographic data for this compound?
Answer:
Inconsistent unit cell parameters often result from:
- Solvent choice : Use methanol for crystallization instead of ethanol to improve crystal packing (reduces R-factor from 0.12 to 0.08) .
- Temperature gradients : Slow cooling (0.5°C/min) from 50°C to 4°C minimizes defects .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar triazole derivatives .
Basic: What pharmacological screening models are appropriate for initial evaluation?
Answer:
Prioritize target-specific assays :
- Antimicrobial : Broth microdilution against S. aureus (MIC ≤ 2 µg/mL indicates potency) .
- Anticancer : SRB assays on NCI-60 cell lines. Note that GI₅₀ values < 10 µM warrant further study .
- Anti-inflammatory : COX-2 inhibition ELISA (≥50% inhibition at 10 µM) .
Advanced: How can computational methods predict metabolic pathways for this compound?
Answer:
- Software tools : Use Schrödinger’s Metabolite Predictor to identify Phase I/II metabolites. The piperidine methyl group is prone to CYP3A4-mediated oxidation .
- In vitro validation : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Major metabolites include hydroxylated thiophene and glucuronide conjugates .
Advanced: What strategies mitigate toxicity in preclinical development?
Answer:
- Structural optimization : Replace the benzisoxazole with a pyridine ring to reduce hepatotoxicity (ALT levels drop from 120 U/L to 45 U/L in murine models) .
- Dosage studies : MTD (maximum tolerated dose) determination via OECD 420 guidelines shows 200 mg/kg/day as safe in rats .
- Off-target screening : Use kinase profiling (Eurofins KinaseProfiler) to exclude inhibition of hERG (IC₅₀ > 30 µM required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
